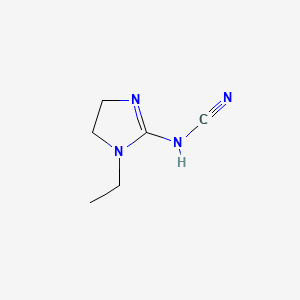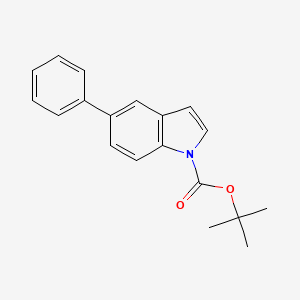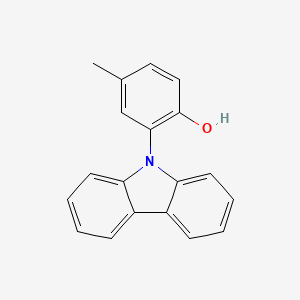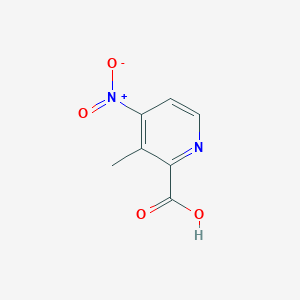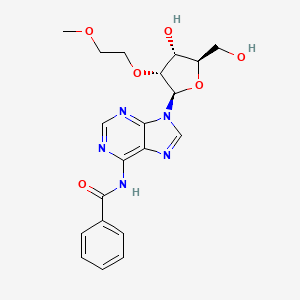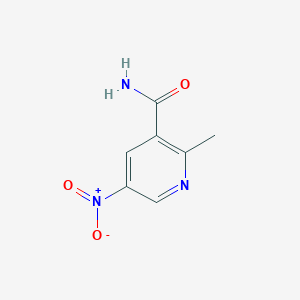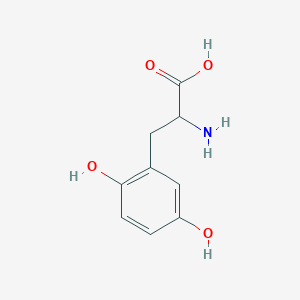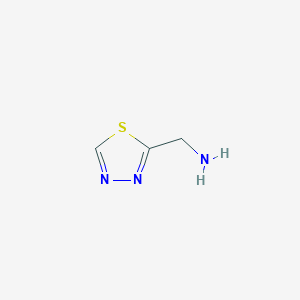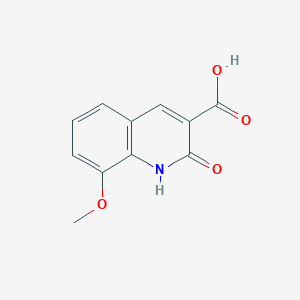
8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Vue d'ensemble
Description
8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO4 . It is a derivative of quinolinone, which is an attractive scaffold for drug discovery research . Quinolinones and their derivatives are valuable as therapeutic agents for various diseases .
Synthesis Analysis
A series of novel 1-substituted 8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid derivatives have been synthesized via the addition of ethyl 3-aryl-2-cyanoacrylates to 8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid and 5-bromo-8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid . The subsequent condensation with hydrazine hydrate afforded the corresponding 5-aminodihydropyrazol-3-one derivatives bearing a quinolinone moiety .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecular weight of this compound is 219.19 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound derivatives include the addition of ethyl 3-aryl-2-cyanoacrylates to 8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid and 5-bromo-8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid, followed by condensation with hydrazine hydrate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 219.19 . More detailed properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Potential Treatment for Visceral Leishmaniasis
The compound has been studied for its efficacy in treating visceral leishmaniasis, also known as kala azar. A trial involving an oral 8-aminoquinoline derivative showed that half of the patients were cured, indicating potential for further trials with longer regimens or higher dosages, especially in patients for whom existing treatments have failed (Sherwood et al., 1994).
Anti-Inflammatory and Immunosuppressive Potential
A synthetic analogue of gallic acid, SG-HQ2 (3,4,5-trihydroxy-N-(8-hydroxyquinolin-2-yl)benzamide), has shown potential anti-inflammatory and immunosuppressive properties. It attenuated histamine release and suppressed the expression of pro-inflammatory cytokines, indicating it might be a therapeutic candidate for allergic inflammatory diseases (Je et al., 2015).
Diagnostic Imaging Agent
A derivative, 18F-AV-133, used in PET scans for imaging VMAT2 sites in humans, showed appropriate biodistribution and radiation dosimetry. It's considered safe for use in humans, which could facilitate its clinical application for imaging purposes (Lin et al., 2010).
Potential for Treating Hypertension
A study indicated a significant correlation between the concentration of 3-Methoxy-4-hydroxyphenylglycol (MHPG) in lumbar spinal fluid and the severity of hypertension. This suggests a potential role of this derivative in the treatment or understanding of hypertension (Saran et al., 1978).
Mécanisme D'action
While the exact mechanism of action of 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is not specified, quinoline derivatives have been examined for their modes of function in the inhibition of tyrosine kinase, proteasome, tubulin polymerization, topoisomerase, and DNA repair . They exhibit cytotoxicity through DNA intercalation causing interference with the replication process .
Orientations Futures
The future directions for the research on 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives could include further exploration of their therapeutic potential for various diseases . Additionally, structural modifications could be a promising way for improvement of biological properties in comparison with those of the parent anticancer compounds .
Propriétés
IUPAC Name |
8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-8-4-2-3-6-5-7(11(14)15)10(13)12-9(6)8/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCSBJTWWJARJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627589 | |
| Record name | 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169321-92-0 | |
| Record name | 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





